3-(4-Hydroxy-1,2-oxazolidin-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one
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Overview
Description
3-(4-Hydroxy-1,2-oxazolidin-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one is a synthetic organic compound that features both oxazolidine and nitrophenyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxy-1,2-oxazolidin-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one typically involves the following steps:
Formation of the Oxazolidine Ring: This can be achieved by reacting an amino alcohol with an aldehyde or ketone under acidic or basic conditions.
Introduction of the Nitro Group: Nitration of the aromatic ring can be performed using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the Prop-2-en-1-one Moiety: This can be synthesized via aldol condensation or other carbon-carbon bond-forming reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC or KMnO4.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or iron in acidic conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or CrO3 in acidic conditions.
Reduction: H2/Pd, Fe/HCl, or SnCl2.
Substitution: Halogens (Cl2, Br2), sulfonating agents (SO3/H2SO4).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its unique functional groups.
Medicine
Drug Development: Exploration of its potential as a pharmacophore in drug design.
Industry
Materials Science: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Hydroxy-1,2-oxazolidin-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one would depend on its specific application. For example, as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. The nitrophenyl group could participate in electron transfer processes, while the oxazolidine ring might provide steric hindrance or specific binding interactions.
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxy-1,2-oxazolidin-2-yl)-1-phenylprop-2-en-1-one: Lacks the nitro group, which may affect its reactivity and applications.
3-(4-Hydroxy-1,2-oxazolidin-2-yl)-1-(4-methylphenyl)prop-2-en-1-one: Contains a methyl group instead of a nitro group, potentially altering its chemical properties.
Uniqueness
The presence of both the oxazolidine and nitrophenyl groups in 3-(4-Hydroxy-1,2-oxazolidin-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one makes it unique, as it combines the reactivity and properties of both functional groups
Properties
Molecular Formula |
C12H12N2O5 |
---|---|
Molecular Weight |
264.23 g/mol |
IUPAC Name |
3-(4-hydroxy-1,2-oxazolidin-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C12H12N2O5/c15-11-7-13(19-8-11)6-5-12(16)9-1-3-10(4-2-9)14(17)18/h1-6,11,15H,7-8H2 |
InChI Key |
WUMUPUMRGYEAQT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CON1C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
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